[1-(1,1-Difluoroethyl)cyclopropyl]methyl methanesulfonate
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Description
“[1-(1,1-Difluoroethyl)cyclopropyl]methyl methanesulfonate” is a chemical compound with the CAS Number: 2153935-78-3 . It has a molecular weight of 214.23 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is (1-(1,1-difluoroethyl)cyclopropyl)methyl methanesulfonate . The InChI code for this compound is 1S/C7H12F2O3S/c1-6(8,9)7(3-4-7)5-12-13(2,10)11/h3-5H2,1-2H3 . This code provides a unique identifier for the molecular structure of this compound.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.
Properties
IUPAC Name |
[1-(1,1-difluoroethyl)cyclopropyl]methyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O3S/c1-6(8,9)7(3-4-7)5-12-13(2,10)11/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAYQBRSSMCFKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)COS(=O)(=O)C)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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